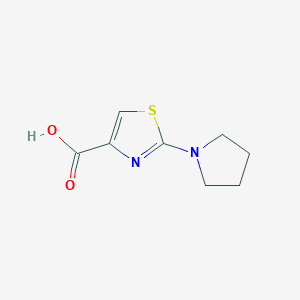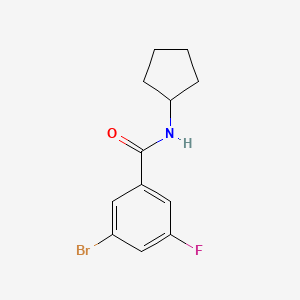
3-bromo-N-cyclopentyl-5-fluorobenzamide
Vue d'ensemble
Description
“3-bromo-N-cyclopentyl-5-fluorobenzamide” is a chemical compound with the CAS Number: 1329399-10-1 . Its molecular weight is 286.14 .
Molecular Structure Analysis
The InChI code for “3-bromo-N-cyclopentyl-5-fluorobenzamide” is 1S/C12H13BrFNO/c13-9-5-8 (6-10 (14)7-9)12 (16)15-11-3-1-2-4-11/h5-7,11H,1-4H2, (H,15,16) .Applications De Recherche Scientifique
Anticancer Applications
Compounds similar to 3-bromo-N-cyclopentyl-5-fluorobenzamide, such as those containing halogenated benzamide structures, have been explored for their anticancer properties. For example, fluorobenzamides and bromobenzamides are often investigated for their ability to inhibit tumor growth and proliferation. The presence of fluorine, in particular, is known to enhance the biological activity of pharmaceutical compounds, making them more effective in drug development processes (Pettit et al., 2005).
Antibacterial and Antimicrobial Activities
Silver complexes with N-heterocyclic carbenes, which could theoretically include structures similar to 3-bromo-N-cyclopentyl-5-fluorobenzamide, have shown potent antibacterial activities. These complexes are effective against a wide range of both Gram-positive and Gram-negative bacterial strains, indicating their potential utility in combating bacterial infections and in the development of new antimicrobial agents (Johnson, Southerland, & Youngs, 2017).
Drug Delivery Systems
Gold nanoparticles conjugated with anticancer drugs, which could potentially include compounds like 3-bromo-N-cyclopentyl-5-fluorobenzamide, have been developed for controlled drug delivery. These systems allow for the targeted release of the therapeutic agent in response to specific stimuli, such as light, thereby enhancing the efficacy and reducing the side effects of the drugs (Agasti et al., 2009).
Environmental Biodegradation
Brominated compounds similar to 3-bromo-N-cyclopentyl-5-fluorobenzamide have been studied for their biodegradation by specific bacterial strains. For instance, Klebsiella pneumoniae subsp. ozaenae has been shown to metabolize bromoxynil, a brominated compound, indicating the potential for bioremediation of environmental pollutants by exploiting microbial metabolism (McBride, Kenny, & Stalker, 1986).
Propriétés
IUPAC Name |
3-bromo-N-cyclopentyl-5-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-9-5-8(6-10(14)7-9)12(16)15-11-3-1-2-4-11/h5-7,11H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBKTUWHYFNQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-cyclopentyl-5-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



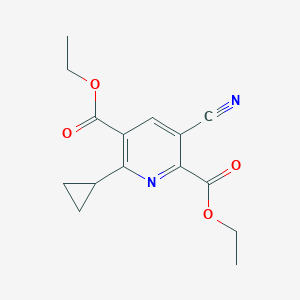
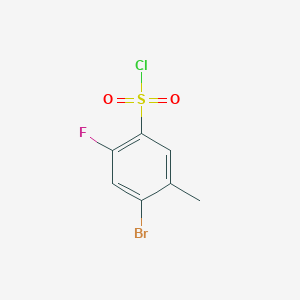
![N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine](/img/structure/B1532263.png)
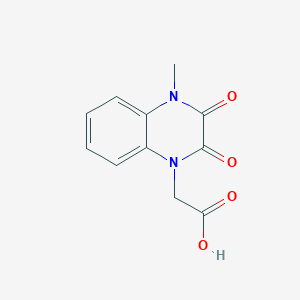


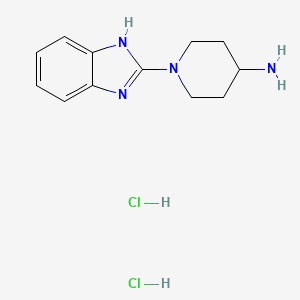
![[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1532273.png)
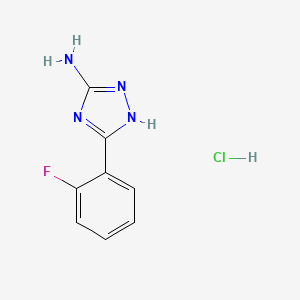
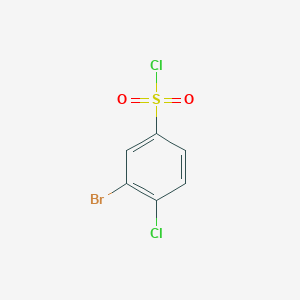
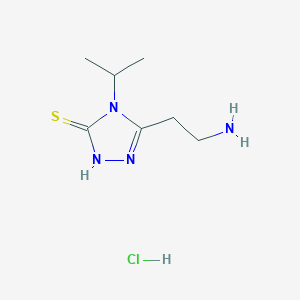

![methyl 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1532278.png)
